

Toxicokinetics and Metabolism of Pyraoxystrobin in Rat Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pyraoxystrobin	
Cat. No.:	B1461943	Get Quote

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Introduction

Pyraoxystrobin, a broad-spectrum strobilurin fungicide, is widely used in agriculture to control a range of fungal pathogens. Its primary mechanism of action involves the inhibition of mitochondrial respiration by blocking the electron transfer at the cytochrome bc1 complex (Complex III), thereby disrupting the energy supply of the fungus.[1][2] Given its widespread use, a thorough understanding of its toxicokinetics and metabolism in mammalian systems is crucial for assessing potential risks to human health. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **pyraoxystrobin** in rat models, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Toxicokinetics of Pyraoxystrobin in Rats

The toxicokinetic profile of **pyraoxystrobin** in rats has been characterized through various studies involving oral administration of radiolabelled compounds. These studies reveal rapid absorption, extensive metabolism, and efficient excretion of the compound and its metabolites.

Absorption



Following oral administration in rats, **pyraoxystrobin** is rapidly absorbed, with approximately 50% of the dose being bioavailable.[2][3] Plasma concentrations of radioactivity typically show an initial peak within 30 minutes to one hour, followed by a secondary peak at around 8 to 24 hours after dosing.[1] This secondary peak may suggest enterohepatic recirculation.

Distribution

Once absorbed, **pyraoxystrobin** is widely distributed throughout the body. The highest concentrations of radioactivity are generally found in the gastrointestinal tract, liver, and thyroid gland.[1] However, the potential for accumulation appears to be low, as tissue concentrations decline to low levels over a 120-hour observation period.[1]

Metabolism

Pyraoxystrobin undergoes extensive metabolism in rats, with no unchanged parent compound being detected in the bile or urine, and only small amounts found in the feces.[2][3] The metabolic transformations primarily occur through three main pathways:

- Demethoxylation: The methoxy group on the tolyl-methoxycarbamate moiety is readily cleaved.[1][2]
- Hydroxylation: The benzene and/or pyrazole rings are hydroxylated.[1][2]
- Cleavage of the Ether Linkage: The bond between the chlorophenol-pyrazole and tolyl-methoxycarbamate moieties is broken.[1][2]

These initial transformations are followed by conjugation with glucuronic acid and, to a lesser extent, sulfate, to facilitate excretion.[1][2] Several metabolites have been identified, with some of the key ones being 500M04, 500M07 (the desmethoxy metabolite), 500M106, and 500M108. [4]

Excretion

The excretion of **pyraoxystrobin** and its metabolites is relatively rapid and largely complete within 48 to 120 hours.[1] The primary route of elimination is through the feces, accounting for approximately 74-91% of the administered dose.[2][3] A smaller portion, around 10-15%, is excreted in the urine.[1][2][3]



Quantitative Toxicokinetic Data

The following tables summarize the key quantitative data on the toxicokinetics of **pyraoxystrobin** in rats.

Table 1: Absorption and Excretion of Pyraclostrobin in Rats following Oral Administration

Parameter	Value	Reference
Oral Absorption	~50%	[2][3]
Time to Initial Peak Plasma Concentration (Tmax)	0.5 - 1 hour	[1]
Time to Secondary Peak Plasma Concentration	8 - 24 hours	[1]
Fecal Excretion (120 hours post-dose)	74 - 91%	[1][2][3]
Urinary Excretion (120 hours post-dose)	10 - 15%	[1][2][3]

Table 2: Tissue Distribution of Pyraclostrobin-derived Radioactivity in Rats (120 hours post-dose)

Tissue	Concentration (µg equivalent/g)	Reference
Thyroid Gland	0.18 - 0.35	[1]
Liver	~0.1	[1]
Other Tissues	< 0.1	[1]

Experimental Protocols

This section outlines the typical methodologies employed in studying the toxicokinetics and metabolism of **pyraoxystrobin** in rat models.



Animal Model and Dosing

- Species and Strain: Wistar or Sprague-Dawley rats are commonly used.
- Age and Weight: Typically, young adult rats (e.g., 7 weeks old) are used.
- Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
- Dosing:
 - Route: Oral gavage is the most common route of administration to mimic dietary exposure.
 - Dose Levels: Studies often include a low dose (e.g., 5 mg/kg body weight) and a high dose (e.g., 50 mg/kg body weight) to assess dose-dependency.
 - Radiolabeling: Pyraclostrobin is typically radiolabeled with 14C on the tolyl or chlorophenyl ring to facilitate tracking and quantification of the parent compound and its metabolites.

Sample Collection

- Blood/Plasma: Serial blood samples are collected from the tail vein or via cannulation at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours) to determine the time course of absorption and elimination.
- Urine and Feces: Excreta are collected at regular intervals (e.g., every 24 hours) for up to 120 hours to determine the extent and routes of excretion.
- Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, muscle, brain, thyroid) are collected to assess the distribution of the compound.

Analytical Methodology

- Quantification of Radioactivity: Total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting (LSC).
- Metabolite Profiling and Identification:

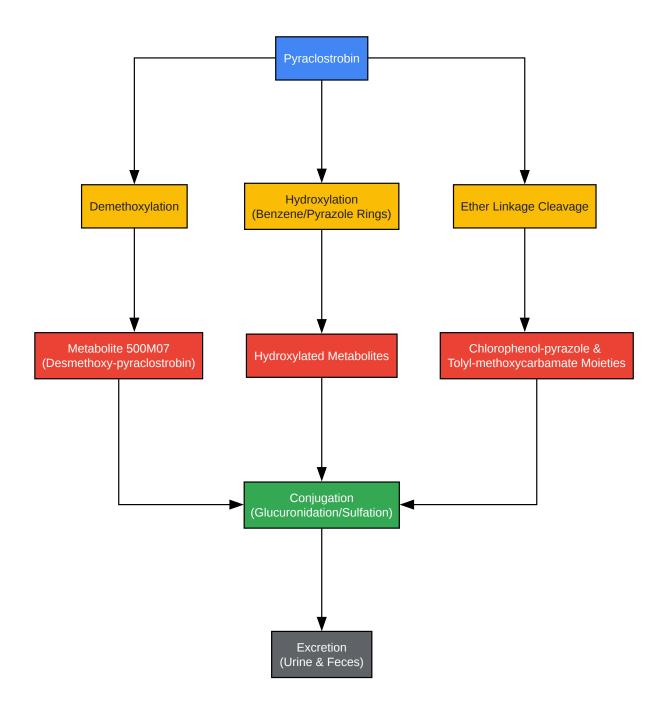


- Extraction: Metabolites are extracted from biological matrices using appropriate organic solvents.
- Chromatography: High-performance liquid chromatography (HPLC) is used to separate the parent compound from its metabolites.
- Detection and Identification: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is used for the identification and structural elucidation of metabolites. Nuclear magnetic resonance (NMR) spectroscopy may also be used for definitive structural confirmation.[1]

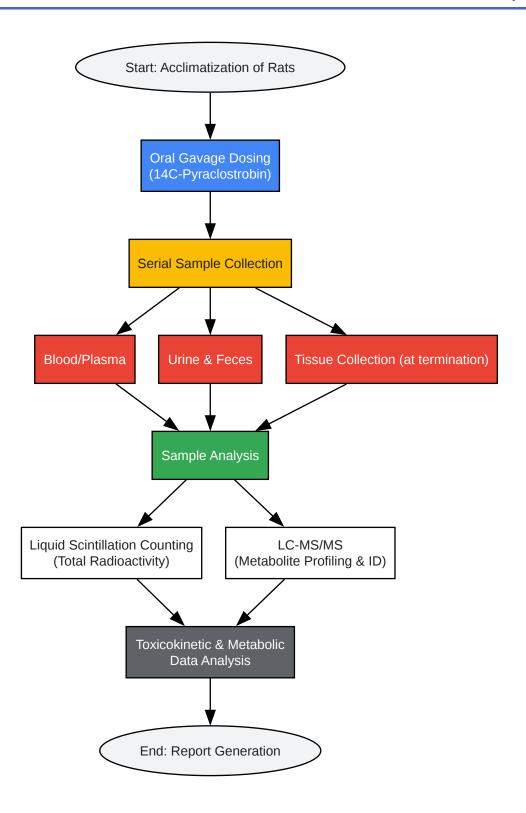
Visualizations Metabolic Pathway of Pyraclostrobin in Rats

The following diagram illustrates the main metabolic transformations of pyraclostrobin in rats.

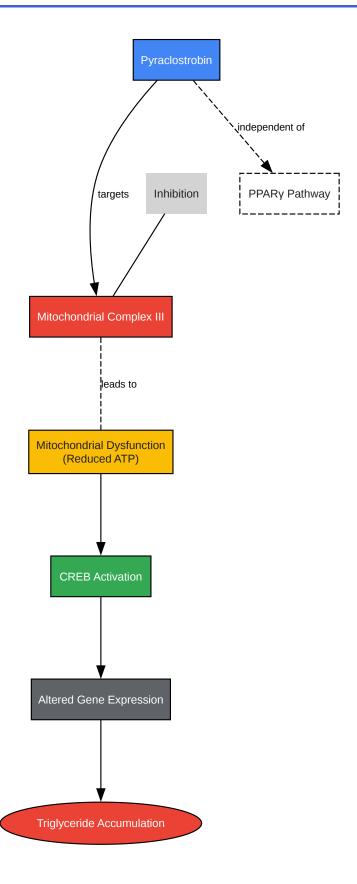












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- To cite this document: BenchChem. [Toxicokinetics and Metabolism of Pyraoxystrobin in Rat Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461943#toxicokinetics-and-metabolism-of-pyraoxystrobin-in-rat-models]

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